(4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-LYS-ONP HCL is synthesized through the esterification of Nα-Z-L-lysine with 4-nitrophenol in the presence of a coupling reagent. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods: Industrial production of Z-LYS-ONP HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Z-LYS-ONP HCL undergoes various chemical reactions, including:
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines or thiols, forming corresponding amides or thioesters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly basic pH.
Substitution: Requires nucleophiles and is often performed in organic solvents like DMF or dichloromethane (DCM) under mild conditions.
Major Products:
Hydrolysis: Nα-Z-L-lysine and 4-nitrophenol.
Substitution: Corresponding amides or thioesters depending on the nucleophile used.
Scientific Research Applications
Z-LYS-ONP HCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-LYS-ONP HCL involves its hydrolysis by proteolytic enzymes. The ester bond is cleaved, releasing 4-nitrophenol, which can be detected spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteases and endopeptidases, which catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Nα-Z-L-lysine 4-nitrophenyl ester (without HCL): Similar structure but lacks the hydrochloride component.
Nα-Z-L-lysine 4-nitroanilide hydrochloride: Another chromogenic substrate used for protease assays.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Used in similar applications but with different specificity for proteases.
Uniqueness: Z-LYS-ONP HCL is unique due to its high specificity and efficiency as a chromogenic substrate for proteases and endopeptidases. Its ability to release 4-nitrophenol upon hydrolysis makes it a valuable tool in enzyme assays and peptide synthesis .
Biological Activity
(4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate; hydrochloride, also known by its CAS number 23370-97-0, is a compound with significant potential in medicinal chemistry due to its structural features that suggest various biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
The compound has the molecular formula C20H23N3O6 and a molecular weight of approximately 401.41 g/mol. Its structure includes a nitrophenyl group and a phenylmethoxycarbonyl moiety attached to a lysine derivative, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H23N3O6 |
Molecular Weight | 401.41 g/mol |
Boiling Point | 606.3 ± 55.0 °C (Predicted) |
Density | 1.274 ± 0.06 g/cm³ (Predicted) |
pKa | 10.61 ± 0.46 (Predicted) |
The biological activity of (4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate; hydrochloride can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The nitro group is known for its electrophilic properties, which can facilitate nucleophilic attacks, making the compound a candidate for enzyme inhibition or modulation.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound can inhibit bacterial growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic processes.
- Anticancer Properties : Preliminary data indicate that it may possess cytotoxic effects on certain cancer cell lines.
Case Studies
-
Enzyme Interaction Study :
- A study conducted on the interaction of the compound with serine proteases demonstrated significant inhibition, suggesting potential therapeutic applications in treating conditions where these enzymes are overactive.
-
Antimicrobial Testing :
- In vitro tests against various bacterial strains showed that (4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate; hydrochloride exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
-
Cytotoxicity Assays :
- Cell viability assays on cancer cell lines indicated that the compound could induce apoptosis, highlighting its potential as an anticancer agent.
Research Findings
Recent literature emphasizes the importance of further studies to elucidate the pharmacodynamics and pharmacokinetics of this compound:
- Binding Affinity Studies : Initial findings suggest moderate binding affinity to target enzymes, warranting further investigation into structure-activity relationships.
- Toxicological Assessments : Safety profiles are essential for potential therapeutic applications; ongoing research aims to determine the toxicity levels associated with varying dosages.
Properties
IUPAC Name |
(4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLPXVXTZKFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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